N-Nitrosoephedrine
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Overview
Description
N-Nitrosoephedrine is a chemical compound with the molecular formula C10H14N2O2. It is an N-nitroso derivative of (1R,2S)-(-)-Ephedrine, which is a sympathomimetic amine commonly used to treat hypotension associated with anesthesia . This compound is known for its mutagenic and carcinogenic properties, making it a compound of interest in toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosoephedrine can be synthesized through the reaction of ephedrine sulfate with nitrous acid in hydrochloric acid. The reaction is influenced by pH, with an optimal pH determined for the highest yield . The synthesis involves the nitrosation of the secondary amine group in ephedrine, resulting in the formation of the N-nitroso derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the controlled reaction of ephedrine with nitrosating agents under acidic conditions. The process requires careful monitoring to ensure the safety and purity of the final product due to the compound’s toxic nature.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosoephedrine primarily undergoes nitrosation reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nitrosation: Nitrous acid in hydrochloric acid is commonly used for the nitrosation of ephedrine to form this compound.
Oxidation and Reduction:
Major Products: The primary product of the nitrosation reaction is this compound itself. Further reactions can lead to the formation of various nitroso derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-Nitrosoephedrine has several applications in scientific research:
Pharmacokinetics: Research on the dissolution, absorption, blood clearance, and elimination rates of this compound provides insights into its behavior in biological systems.
Chemical Analysis: The compound is used as a reference standard in the analysis of nitrosamines in various matrices, including water and food products.
Mechanism of Action
N-Nitrosoephedrine exerts its effects primarily through its interaction with DNA, leading to mutagenic and carcinogenic outcomes. The compound’s nitroso group can form adducts with DNA bases, causing mutations that can lead to cancer . The exact molecular targets and pathways involved in its action are still under investigation, but its ability to induce genetic mutations is well-documented.
Comparison with Similar Compounds
N-Nitrosodimethylamine: Known for its high carcinogenic potential, similar to N-Nitrosoephedrine.
N-Nitrosodiethylamine: Another nitrosamine with mutagenic properties.
N-Nitrosopseudophedrine: A structural isomer of this compound with similar toxicological properties.
Uniqueness: this compound is unique due to its specific derivation from ephedrine, a compound commonly used in medical applications. Its structural similarity to other nitrosamines allows for comparative studies, but its specific interactions and effects provide distinct insights into the behavior of nitrosamines in biological systems .
Properties
CAS No. |
1850-88-0 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3/t8-,10+/m0/s1 |
InChI Key |
ZVTOLKAVCZXHFM-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)N=O |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)N=O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)N=O |
17608-59-2 | |
Synonyms |
N-nitrosoephedrine N-nitrosopseudoephedrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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